molecular formula C6H13NO2 B14004934 2-[(Propan-2-ylideneamino)oxy]propan-1-ol CAS No. 5001-42-3

2-[(Propan-2-ylideneamino)oxy]propan-1-ol

Katalognummer: B14004934
CAS-Nummer: 5001-42-3
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: YOUVOQINOWPMHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-ylideneamino)oxy]propan-1-ol is an organic compound with the molecular formula C6H13NO2 This compound is characterized by the presence of an isopropylideneamino group attached to an oxypropanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylideneamino)oxy]propan-1-ol typically involves the reaction of isopropylideneamine with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-ylideneamino)oxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylideneamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-ylideneamino)oxy]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-[(Propan-2-ylideneamino)oxy]propan-1-ol exerts its effects involves interactions with specific molecular targets. The isopropylideneamino group can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(Propan-2-ylideneamino)oxy]ethan-1-ol: Similar structure but with an ethan-1-ol backbone.

    1-[(Propan-2-ylideneamino)oxy]propan-2-ol: Similar structure but with a different hydroxyl group position.

Uniqueness

2-[(Propan-2-ylideneamino)oxy]propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

5001-42-3

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

2-(propan-2-ylideneamino)oxypropan-1-ol

InChI

InChI=1S/C6H13NO2/c1-5(2)7-9-6(3)4-8/h6,8H,4H2,1-3H3

InChI-Schlüssel

YOUVOQINOWPMHG-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)ON=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.